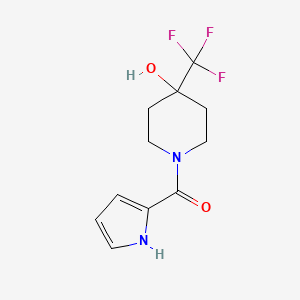

1-(1H-pyrrole-2-carbonyl)-4-(trifluoromethyl)piperidin-4-ol

描述

属性

IUPAC Name |

[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]-(1H-pyrrol-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N2O2/c12-11(13,14)10(18)3-6-16(7-4-10)9(17)8-2-1-5-15-8/h1-2,5,15,18H,3-4,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCSBMUWWCSUOKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C(F)(F)F)O)C(=O)C2=CC=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-pyrrole-2-carbonyl)-4-(trifluoromethyl)piperidin-4-ol typically involves multi-step organic reactions. A common approach might include:

Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

Introduction of the piperidine ring: This can be done through a Mannich reaction, where formaldehyde, a secondary amine, and a ketone or aldehyde are used.

Addition of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

化学反应分析

Types of Reactions

1-(1H-pyrrole-2-carbonyl)-4-(trifluoromethyl)piperidin-4-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the pyrrole or piperidine rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

科学研究应用

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

作用机制

The mechanism of action of 1-(1H-pyrrole-2-carbonyl)-4-(trifluoromethyl)piperidin-4-ol would depend on its specific biological target. Generally, it might interact with enzymes or receptors, altering their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes.

相似化合物的比较

Comparison with Similar Compounds

The following piperidin-4-ol derivatives share structural or functional similarities with 1-(1H-pyrrole-2-carbonyl)-4-(trifluoromethyl)piperidin-4-ol. Key comparisons are summarized in Table 1 and Table 2.

Table 1: Structural Comparison

Table 2: Pharmacological and Functional Comparison

Key Observations

Structural Influence on Target Specificity: The quinolin-3-yl and naphthoxy groups in 1-(2-hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol confer high 5-HT1F receptor affinity (Ki = 11 nM), whereas the pyrrole carbonyl in the main compound may favor interactions with enzymes like kinases or cytochrome P450 isoforms . Trifluoromethylpyrimidine derivatives (e.g., 1-(4-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol) are structurally analogous but lack reported receptor binding data, highlighting the role of aromatic substituents in modulating target engagement .

Synthetic Accessibility: Cross-electrophile coupling (e.g., for pyrimidin-2-yl derivatives) enables rapid diversification of piperidin-4-ol scaffolds, whereas reductive amination (e.g., for quinolin-3-yl derivatives) is used for bulkier substituents .

Pharmacological Gaps :

- While this compound shares structural motifs with bioactive analogs, its specific targets and efficacy remain uncharacterized in the provided evidence.

生物活性

1-(1H-pyrrole-2-carbonyl)-4-(trifluoromethyl)piperidin-4-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses the compound's biological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

- IUPAC Name : this compound

- Molecular Formula : C₁₂H₁₄F₃N₂O₂

- Molecular Weight : 311.25 g/mol

- LogP : 1.11 (indicating moderate lipophilicity)

- Polar Surface Area : 56 Ų

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound exhibits inhibitory effects on specific enzymes involved in metabolic pathways, particularly those related to neurotransmitter regulation.

- Receptor Modulation : It has shown potential as a modulator for certain receptors, influencing signaling pathways that may lead to therapeutic effects in neurological disorders.

Antidepressant Effects

Recent studies have indicated that this compound may possess antidepressant-like properties. In rodent models, administration resulted in significant reductions in depressive behaviors, which were assessed using the forced swim test and the tail suspension test. The underlying mechanism appears to involve modulation of serotonin and norepinephrine levels in the brain.

Neuroprotective Properties

The neuroprotective effects of this compound have been demonstrated in vitro and in vivo. It protects neuronal cells from oxidative stress and apoptosis, potentially through the activation of antioxidant pathways.

Anticancer Activity

Preliminary findings suggest that this compound may inhibit the proliferation of certain cancer cell lines, including breast and prostate cancer cells. The mechanism involves inducing cell cycle arrest and promoting apoptosis through caspase activation.

Case Studies

| Study | Model | Findings |

|---|---|---|

| Study 1 | Rodent Depression Model | Significant reduction in depressive behavior; increased serotonin levels. |

| Study 2 | Neuroprotection Assay | Reduced oxidative stress markers; improved cell viability in neuronal cultures. |

| Study 3 | Cancer Cell Lines | Inhibition of cell proliferation; induction of apoptosis in MCF-7 and PC3 cells. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。